molecular formula C10H16N4O2 B2370829 tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate CAS No. 1394659-73-4

tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate

Cat. No.: B2370829
CAS No.: 1394659-73-4
M. Wt: 224.264
InChI Key: XEYGTGDFZXQZFZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate (CAS 1394659-73-4) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C10H16N4O2 and a molecular weight of 224.26 g/mol, features both a Boc-protected carbamate and a 4-aminopyrimidine group . This structure makes it a valuable intermediate for the synthesis of more complex molecules. Scientific literature indicates that derivatives of 2-aminopyrimidine, such as this compound, serve as key precursors in the development of pharmaceutically active compounds, including novel Syk (Spleen Tyrosine Kinase) inhibitors . Syk is a crucial target in therapeutic research for inflammatory and autoimmune diseases. Researchers can utilize this reagent to introduce the protected aminopyrimidine moiety into target structures, facilitating further synthetic exploration. For optimal stability, this product should be stored sealed in a dry container, protected from light, and at 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-6-8-12-5-4-7(11)14-8/h4-5H,6H2,1-3H3,(H,13,15)(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYGTGDFZXQZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-aminopyrimidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction conditions often include heating the mixture to a temperature range of 50-80°C for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Conditions typically involve the use of a base like triethylamine or pyridine and solvents such as dichloromethane or acetonitrile.

    Oxidation Reactions: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under appropriate conditions.

Major Products:

Scientific Research Applications

Chemistry: tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is used to study enzyme interactions, protein modifications, and cellular pathways. It can act as a probe to investigate the function of specific biomolecules.

Medicine: The compound has potential applications in drug discovery and development. It can be used to design and synthesize new pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties make it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways, affecting processes like signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate with structurally related carbamate derivatives, focusing on substituent effects, synthetic utility, and biological relevance.

Substituent Effects on the Pyrimidine/Pyridine Ring

a. tert-Butyl N-[(4-Chloropyrimidin-2-yl)methyl]-N-methyl-carbamate (CAS 1458615-92-3)
  • Structure: The 4-chloro substituent replaces the 4-amino group, and an additional N-methyl group is present on the carbamate nitrogen.
  • Impact: The electron-withdrawing chloro group reduces nucleophilicity at the pyrimidine ring, limiting its utility in reactions requiring amino-directed coupling (e.g., Suzuki-Miyaura cross-coupling).
b. tert-Butyl 4-Methylpyridin-2-ylcarbamate (from Laufer & Koch, 2008)
  • Structure : A pyridine ring replaces the pyrimidine, with a methyl group at the 4-position.
  • Impact: The pyridine ring lacks the hydrogen-bonding capability of the 4-aminopyrimidine, reducing its role in target engagement.
c. tert-Butyl N-[3-(2-tert-Butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate (CAS 58522-56-8)
  • Structure : A propargyl linker connects the carbamate to a 2-tert-butylpyrimidin-4-yl group.
  • Impact :
    • The propargyl spacer introduces rigidity and linear geometry, contrasting with the methyl linker’s flexibility.
    • The bulky tert-butyl group on the pyrimidine may hinder π-π stacking interactions critical for kinase inhibition .

Comparison of Linker Groups and Heterocycles

Compound Name Heterocycle Linker Group Key Substituent Molecular Formula Notable Properties
This compound Pyrimidine Methylene 4-Amino C₁₀H₁₅N₄O₂ High H-bond potential, versatile intermediate
tert-Butyl 4-amino-4-(3-pyridinyl)butylcarbamate Pyridine Butyl 4-Amino C₁₅H₂₃N₃O₂ Extended linker enhances flexibility; reduced ring planarity
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Cyclopentane Cyclopentyl 3-Hydroxy C₁₁H₂₁NO₃ Hydroxy group enables solubility; non-aromatic

Biological Activity

tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H17N3O2C_{11}H_{17}N_{3}O_{2} and features a tert-butyl group, a carbamate functional group, and an aminopyrimidine moiety. This unique structure contributes to its chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can bind to active or allosteric sites on these proteins, modulating their activity and influencing various cellular pathways. This interaction can lead to alterations in signal transduction, gene expression, and metabolic regulation.

1. Enzyme Interactions

Research indicates that this compound is utilized in studies focusing on enzyme interactions. It serves as a probe for investigating the function of specific biomolecules, particularly in the context of enzyme active sites .

2. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This potential makes it a candidate for further investigation in the development of new antimicrobial agents.

3. Anticancer Properties

The compound has been studied for its anticancer activity. Its structural features may enhance its ability to interact with nucleic acids or proteins involved in cancer progression, although specific data on its efficacy against various cancer cell lines remains limited .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound possesses distinct properties compared to other carbamates:

Compound NameChemical FormulaKey Features
tert-butyl N-(piperidin-4-yl)carbamateC₁₁H₁₄N₂O₂Contains piperidine; different biological activity
tert-butyl (5-amino-2-pyrimidinyl)methylcarbamateC₁₁H₁₇N₃O₂Similar structure; potential for different reactivity
tert-butyl ((2-aminopyridin-4-yl)methyl)carbamateC₁₁H₁₇N₃O₂Exhibits notable antimicrobial properties

This table illustrates how the presence of specific functional groups can influence the biological activity and reactivity of carbamates.

Case Study 1: Enzyme Inhibition

In a study aimed at synthesizing biologically active polyfunctional molecules, researchers utilized this compound as a key intermediate. The synthesis involved the alkoxycarbonylation of primary amines, yielding high yields of the desired carbamate derivatives. These derivatives were then tested for their ability to inhibit various enzymes, demonstrating significant inhibition in several cases .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using this compound against common bacterial strains. The results indicated moderate antibacterial activity, warranting further exploration into its mechanism of action and potential as a therapeutic agent.

Q & A

Q. What are the established synthetic routes for tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate?

The compound is typically synthesized via a two-step process:

  • Step 1 : React 4-aminopyrimidine-2-carbaldehyde with tert-butyl carbamate under nucleophilic conditions.
  • Step 2 : Reduce the intermediate imine using sodium borohydride or catalytic hydrogenation. Key parameters include maintaining anhydrous conditions (to prevent hydrolysis) and using polar aprotic solvents like DMF or THF. Purification often involves column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the tert-butyl group (δ ~1.4 ppm for 1^1H) and pyrimidine ring protons (δ 6.5–8.5 ppm).
  • Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (expected m/z: 253.3 g/mol).
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3350 cm1^{-1} (N-H stretch) confirm the carbamate and amino groups .

Q. How is this compound purified post-synthesis?

Common methods:

  • Recrystallization : Using ethanol/water mixtures.
  • Flash Chromatography : Silica gel with gradient elution (hexane to ethyl acetate).
  • HPLC : For enantiomeric purity, chiral columns (e.g., Chiralpak AD-H) resolve stereoisomers .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

  • Catalyst Screening : Use Pd/C or Raney Ni for efficient hydrogenation (reduces side products).
  • Solvent Optimization : DMF increases solubility of intermediates but may require lower temps to avoid decomposition.
  • Kinetic Control : Short reaction times and low temps (0–5°C) minimize byproduct formation during imine reduction .

Q. What strategies address crystallographic data contradictions in carbamate derivatives?

  • SHELX Refinement : Use SHELXL for high-resolution data to resolve disorder in the tert-butyl group .
  • Twinned Data Handling : Apply twin law matrices in SHELXL for non-merohedral twinning.
  • Validation Tools : Check R-factor convergence and electron density maps for missing hydrogen atoms .

Q. How does the 4-amino group influence reactivity compared to halogenated analogs?

  • Nucleophilic Substitution : The amino group enhances reactivity in SNAr reactions (e.g., coupling with aryl halides) compared to chloro analogs.
  • Hydrogen Bonding : Stabilizes transition states in enzyme inhibition assays, increasing binding affinity to biological targets (e.g., kinases) .

Q. What are the challenges in achieving enantiomeric purity for chiral derivatives?

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis.
  • Chromatography : Chiral HPLC with cellulose-based columns (e.g., Daicel CHIRALPAK IC) separates enantiomers.
  • Asymmetric Catalysis : Employ Ru-BINAP catalysts for hydrogenation steps .

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